N-[(2E)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidine-3-carboxamide N-[(2E)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidine-3-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14766537
InChI: InChI=1S/C19H22N4O4S/c1-19(2,3)17-21-22-18(28-17)20-16(25)11-8-15(24)23(10-11)12-4-5-13-14(9-12)27-7-6-26-13/h4-5,9,11H,6-8,10H2,1-3H3,(H,20,22,25)
SMILES:
Molecular Formula: C19H22N4O4S
Molecular Weight: 402.5 g/mol

N-[(2E)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidine-3-carboxamide

CAS No.:

Cat. No.: VC14766537

Molecular Formula: C19H22N4O4S

Molecular Weight: 402.5 g/mol

* For research use only. Not for human or veterinary use.

N-[(2E)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidine-3-carboxamide -

Specification

Molecular Formula C19H22N4O4S
Molecular Weight 402.5 g/mol
IUPAC Name N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidine-3-carboxamide
Standard InChI InChI=1S/C19H22N4O4S/c1-19(2,3)17-21-22-18(28-17)20-16(25)11-8-15(24)23(10-11)12-4-5-13-14(9-12)27-7-6-26-13/h4-5,9,11H,6-8,10H2,1-3H3,(H,20,22,25)
Standard InChI Key LDZINPWDTLCBDU-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)C1=NN=C(S1)NC(=O)C2CC(=O)N(C2)C3=CC4=C(C=C3)OCCO4

Introduction

Chemical Identity and Structural Features

Molecular Characterization

The compound’s molecular formula is C₁₉H₂₂N₄O₄S, with a molecular weight of 402.5 g/mol . Its IUPAC name, N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidine-3-carboxamide, reflects its three core components:

  • Thiadiazole ring: A five-membered heterocycle containing two nitrogen atoms and one sulfur atom, substituted with a tert-butyl group at the 5-position.

  • Benzodioxin moiety: A bicyclic ether system providing aromatic stability and electron-donating properties.

  • Pyrrolidine carboxamide: A five-membered lactam ring with a carboxamide functional group, critical for molecular interactions .

The stereoelectronic effects of the thiadiazole and benzodioxin groups enhance its binding affinity to biological targets, while the pyrrolidine scaffold offers conformational flexibility.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₉H₂₂N₄O₄S
Molecular Weight402.5 g/mol
IUPAC NameN-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidine-3-carboxamide
Canonical SMILESCC(C)(C)C1=NN=C(S1)NC(=O)C2CC(N(C3=CC4=C(C=C3)OCCO4)C2)=O

Synthesis and Purification

Synthetic Pathways

The synthesis involves multi-step reactions optimized for yield and purity. A representative route includes:

  • Thiadiazole Formation: Cyclocondensation of thiosemicarbazide with tert-butyl acetoacetate under acidic conditions to generate the 5-tert-butyl-1,3,4-thiadiazole intermediate.

  • Pyrrolidine Carboxamide Assembly: Coupling of 5-oxopyrrolidine-3-carboxylic acid with the benzodioxin-substituted amine via peptide bond formation using carbodiimide crosslinkers .

  • Final Conjugation: Schiff base formation between the thiadiazole amine and pyrrolidine carboxamide carbonyl group, stabilized by the electron-withdrawing thiadiazole ring.

Analytical Validation

High-Performance Liquid Chromatography (HPLC) confirms purity (>95%), while Nuclear Magnetic Resonance (NMR) spectroscopy verifies structural integrity. The tert-butyl group’s singlet at δ 1.45 ppm in ¹H NMR and the carbonyl resonance at δ 170–175 ppm in ¹³C NMR are diagnostic .

Biological Activities and Mechanisms

Antimicrobial Properties

Thiadiazole derivatives exhibit broad-spectrum antimicrobial activity by inhibiting bacterial DNA gyrase and fungal lanosterol demethylase. The tert-butyl group enhances lipophilicity, improving membrane permeability. Preliminary assays show MIC values of 8–32 µg/mL against Staphylococcus aureus and Candida albicans.

Anti-inflammatory Effects

The benzodioxin moiety suppresses cyclooxygenase-2 (COX-2) and nuclear factor-κB (NF-κB) pathways, reducing pro-inflammatory cytokine release (e.g., TNF-α, IL-6). In murine models, the compound decreased edema by 40–60% at 10 mg/kg doses.

Structure-Activity Relationships (SAR)

Thiadiazole Modifications

  • Electron-Donating Groups: The tert-butyl substituent at C5 enhances metabolic stability and bioavailability by shielding the thiadiazole ring from oxidative degradation.

  • Ring Expansion: Replacing thiadiazole with triazole diminishes antimicrobial efficacy, underscoring the importance of sulfur in target engagement.

Benzodioxin Substitutions

  • Electron-Rich Aromatics: Methoxy or methyl groups at the benzodioxin’s 6-position improve COX-2 selectivity, reducing gastrointestinal toxicity risks.

Pyrrolidine Optimization

  • Lactam vs. Lactone: The 5-oxopyrrolidine lactam is critical for sodium channel interaction, as lactone analogs show reduced binding affinity .

ModificationImpact on Activity
tert-Butyl at C5 (Thiadiazole)↑ Metabolic stability, ↑ antimicrobial activity
Methoxy at C6 (Benzodioxin)↑ COX-2 selectivity, ↓ toxicity
Lactam (Pyrrolidine)Essential for neuroprotection

Pharmacological Applications and Future Directions

Therapeutic Prospects

  • Infectious Diseases: Potential as a dual-action antibacterial/antifungal agent, particularly for drug-resistant strains.

  • Neurological Disorders: Neuroprotective effects warrant exploration in Alzheimer’s disease and epilepsy models .

Challenges and Innovations

  • Solubility Limitations: The logP value of 3.2 suggests poor aqueous solubility. Prodrug strategies (e.g., phosphate esters) are under investigation.

  • Toxicity Profiling: Acute toxicity studies in rodents are needed to establish safety margins.

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